2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one
Description
Properties
IUPAC Name |
2-methoxy-7,7-dimethyl-6H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)8-6(9(13)12-10)4-5-7(11-8)14-3/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWRYLXDGPTZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=N2)OC)C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-formylcyclohexanone and a suitable amine, followed by cyclization and methylation steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Neurological Applications
One of the primary mechanisms of action for this compound is its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is crucial for various neurological functions and is implicated in disorders such as schizophrenia and Alzheimer's disease. By modulating the activity of this receptor, the compound may influence neurotransmitter release and neuronal excitability, offering potential therapeutic avenues for treating these conditions.
Anticancer Activity
Recent studies have demonstrated the anticancer properties of 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one. It has been evaluated against several cancer cell lines, showing significant cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 0.040 |
| OVCAR-3 | 0.095 |
| SW620 | 0.098 |
These results indicate that the compound exhibits notable efficacy against breast and ovarian cancer cell lines.
Antiviral Properties
In addition to its anticancer effects, this compound has shown potential antiviral activity in preliminary studies. While specific effective concentration (EC50) values are still under investigation, initial findings suggest that it may inhibit certain viral strains.
Study on Anticancer Efficacy
A recent investigation published in the Journal of Brazilian Chemical Society focused on synthesizing derivatives based on the structure of this compound to enhance anticancer activity. The study revealed that structural modifications could significantly improve potency:
| Compound | IC50 (μM) | Description |
|---|---|---|
| Compound A | 27.6 | Enhanced potency against MDA-MB-231 |
| Compound B | 29.3 | Improved selectivity with electron-withdrawing groups |
These findings underscore the importance of structural optimization in developing more effective anticancer agents.
Mechanism of Action
The mechanism of action of 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of the M4 muscarinic acetylcholine receptor, influencing signal transduction pathways . The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogues differ in substituents at positions 2, 3, 6, and 7 of the pyrrolo[3,4-b]pyridin-5-one core. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The 7,7-dimethyl groups in the target compound increase logP compared to hydroxy or phenyl analogues .
- Solubility : Methoxy and hydroxy substituents improve aqueous solubility relative to chloro or phenyl groups .
- Stability : Dimethyl groups at position 7 may enhance steric protection against metabolic degradation vs. unsubstituted cores .
Biological Activity
2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one (CAS: 1440519-80-1) is a heterocyclic compound with a unique fused pyrrole and pyridine ring system. Its structural characteristics contribute to its potential biological activities, particularly as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O2, with a molecular weight of approximately 192.21 g/mol. The compound exhibits a unique structural configuration that is critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-methoxy-7,7-dimethyl-6H-pyrrolo[3,4-b]pyridin-5-one |
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.21 g/mol |
| CAS Number | 1440519-80-1 |
The primary mechanism through which this compound exerts its effects is by acting as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor plays a significant role in various neurological functions and is implicated in conditions such as schizophrenia and Alzheimer's disease. By modulating this receptor's activity, the compound may influence neurotransmitter release and neuronal excitability.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against several cancer cell lines including MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 0.040 |
| OVCAR-3 | 0.095 |
| SW620 | 0.098 |
These results suggest that this compound exhibits significant cytotoxicity against these cancer cell lines.
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies have shown that it possesses activity against certain viral strains; however, specific EC50 values are still under investigation to establish potency and efficacy.
Study on Anticancer Efficacy
In a recent research study published in Journal of Brazilian Chemical Society, a series of derivatives were synthesized based on the structure of this compound. The study revealed that modifications to the core structure could enhance anticancer activity significantly. For example:
- Compound A : Exhibited an IC50 value of 27.6 μM against MDA-MB-231.
- Compound B : Showed improved selectivity and potency with an IC50 value of 29.3 μM when electron-withdrawing groups were introduced.
These findings indicate that structural modifications can lead to enhanced biological activity and specificity.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one?
Answer:
The compound is typically synthesized via multicomponent reactions (MCRs), such as the Ugi-Zhu reaction , which enables efficient construction of the pyrrolo[3,4-b]pyridin-5-one core . Key steps include:
- Precursor assembly : Reacting substituted pyridines with carbamates or morpholino derivatives under optimized conditions (e.g., PhMe at 100°C) .
- Reductive cyclization : Sodium borohydride in the presence of Mg²⁺ ions selectively reduces lactam intermediates to yield 7-hydroxy derivatives, critical for bioactivity .
- Functionalization : Methoxy and dimethyl groups are introduced via alkylation or substitution reactions, with regioselectivity controlled by chelation effects .
Basic: How is the structural identity of this compound validated in research settings?
Answer:
Structural confirmation relies on:
- Spectroscopic techniques :
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 246.0308 Da for related derivatives) .
- InChI codes : Standardized identifiers (e.g.,
InChI=1S/C11H7ClN4O) ensure reproducibility in databases like PubChem .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Yield optimization involves:
- Solvent selection : Non-polar solvents (e.g., PhMe) improve cyclization efficiency compared to polar solvents like MeOH .
- Temperature modulation : Elevated temperatures (70–100°C) enhance reaction rates but require careful control to avoid side products .
- Catalyst systems : Mn(OTf)₂ with t-BuOOH achieves >90% chemoselectivity in oxidation steps, critical for maintaining lactam integrity .
- Purification : Chromatography (e.g., silica gel) or recrystallization removes impurities like desmethyl byproducts, which can reduce bioactivity .
Advanced: What structure-activity relationship (SAR) strategies enhance ATR kinase inhibition?
Answer:
Key SAR insights include:
- Substituent effects :
- Ligand efficiency metrics :
- Core modifications : Thieno[3,2-d]pyrimidine derivatives show improved selectivity over ATM kinase, reducing off-target toxicity .
Advanced: How does the compound modulate biochemical pathways like necroptosis?
Answer:
The compound acts as a type III RIPK1 inhibitor by:
- Allosteric binding : Occupying the kinase’s back pocket, which prevents conformational changes required for necrosome assembly .
- Dose-dependent effects :
- Low doses (IC₅₀ ≈ 50 nM) block TNF-α-induced necroptosis in murine models .
- High doses (>1 µM) induce off-target effects, necessitating rigorous dose-response studies .
- Synergy with ATR inhibitors : Co-administration with ATR-targeting agents (e.g., thienopyrimidines) enhances synthetic lethality in cancer cells .
Advanced: How should conflicting bioactivity data across studies be resolved?
Answer:
Contradictions arise from:
- Assay variability : Differences in cell lines (e.g., HT-29 vs. HCT116) or ATP concentrations in kinase assays .
- Impurity interference : Reference standards (e.g., Zopiclone Impurity C) must be ≥95% pure to avoid skewed IC₅₀ values .
- Metabolic instability : Species-specific cytochrome P450 metabolism (e.g., murine vs. human liver microsomes) alters in vivo efficacy .
Resolution : - Replicate studies using orthogonal assays (e.g., SPR for binding, Western blot for pathway inhibition) .
- Employ qNMR or LC-MS to quantify impurities and confirm compound integrity .
Basic: What physicochemical properties influence its pharmacokinetic profile?
Answer:
Critical properties include:
- Molecular weight : ~260 Da, complying with Lipinski’s rules for oral bioavailability .
- pKa : Predicted pKa ≈8.6, favoring passive diffusion across biological membranes .
- Solubility : Limited aqueous solubility (logP ≈2.5), necessitating formulation with co-solvents (e.g., PEG 400) .
- Storage : Stability at 2–8°C, with degradation monitored via HPLC to detect lactam ring hydrolysis .
Advanced: What in silico methods predict target binding and off-target risks?
Answer:
Computational strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
